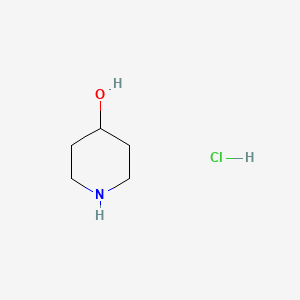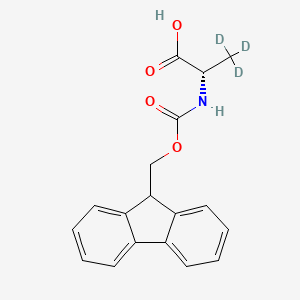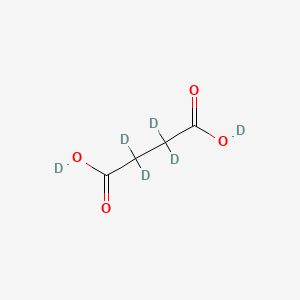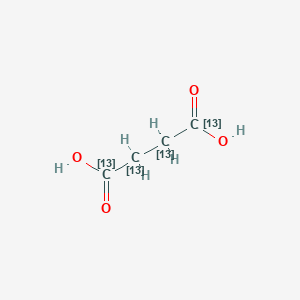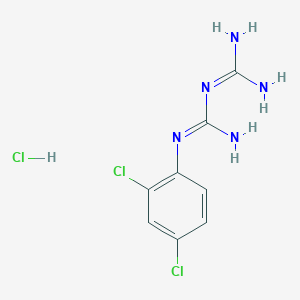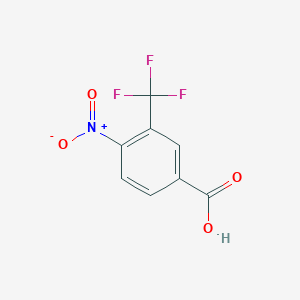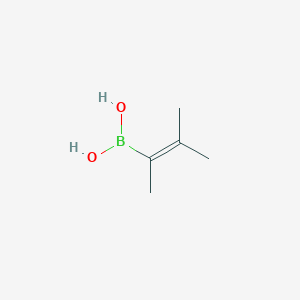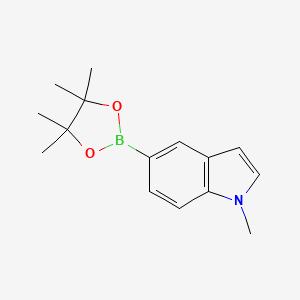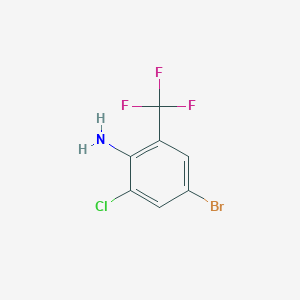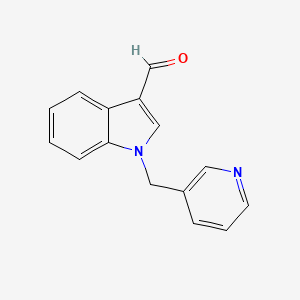
1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde
Descripción general
Descripción
Pyridine and indole derivatives are widely used in medicinal chemistry and drug discovery due to their diverse biological activities . They are key components in many pharmaceuticals and have been consistently incorporated in a diverse range of drug candidates .
Synthesis Analysis
The synthesis of pyridine and indole derivatives often involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
Pyridine and its derivatives are involved in numerous chemical reactions. For instance, they can undergo oxidation, amination, halogenation, and various C–C-bond-formations such as alkenylations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, some pyridine derivatives are solid with an orange appearance .Aplicaciones Científicas De Investigación
Catalytic Applications
1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde and its derivatives have been utilized in catalysis. For example, Singh et al. (2017) synthesized derivatives of this compound, which were used as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating their utility in organic synthesis (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Indole Derivatives
The compound has been used in Knoevenagel condensations, leading to the synthesis of various substituted indole derivatives. Dyachenko et al. (2018) employed this compound for the synthesis of 3-substituted indole derivatives, indicating its role in the development of new organic compounds (Dyachenko, Matusov, Dyachenko, & Nenajdenko, 2018).
Formation of Pyrimido(1,2-a)indoles
Suzdalev et al. (2013) demonstrated the utility of 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde derivatives in forming pyrimido[1,2-a]indoles through reactions with aromatic amines, showcasing its versatility in heterocyclic chemistry (Suzdalev, Den’kina, & Tkachev, 2013).
Synthesis of α-Carboline Derivatives
Erba, Gelmi, and Pocar (2000) researched the synthesis of α-carboline derivatives using 2-amidinylindole-3-carbaldehydes, derived from 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde. This research highlights the compound's application in producing complex organic structures (Erba, Gelmi, & Pocar, 2000).
Antimicrobial Activity
The compound has been used in synthesizing Schiff bases with chitosan, which have demonstrated antimicrobial activity. Hamed et al. (2020) explored this application, highlighting the compound's potential in biomedical research (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(pyridin-3-ylmethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-11-13-10-17(9-12-4-3-7-16-8-12)15-6-2-1-5-14(13)15/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHSPWRENAINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570962 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde | |
CAS RN |
928708-60-5 | |
| Record name | 1-[(Pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
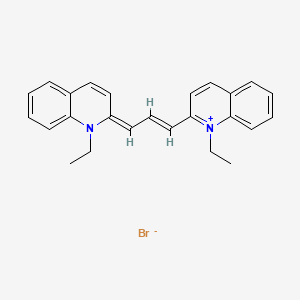
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
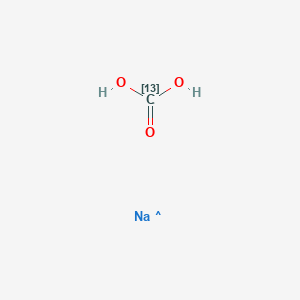
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)
